molecular formula C₁₇H₁₉NO₃·HCl B1145431 (+)-Coclaurine Hydrochloride CAS No. 19894-19-0

(+)-Coclaurine Hydrochloride

Cat. No. B1145431
CAS RN: 19894-19-0
M. Wt: 285.343646
InChI Key:
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Description

Hydrochlorides are acid salts resulting from the reaction of hydrochloric acid with an organic base, such as an amine . They are commonly used in medications to improve water solubility .


Molecular Structure Analysis

The molecular structure of a hydrochloride would typically include a positively charged nitrogen atom (from the organic base) and a negatively charged chloride ion .


Chemical Reactions Analysis

Hydrochlorides can participate in various chemical reactions. For example, they can be converted back to their free base form by reaction with a strong base .


Physical And Chemical Properties Analysis

Hydrochlorides are typically white crystalline solids. They are generally soluble in water and polar organic solvents .

Mechanism of Action

The mechanism of action of a hydrochloride would depend on the specific organic base involved. For example, some hydrochlorides used in medications can more readily dissolve in the gastrointestinal tract and be absorbed into the bloodstream more quickly .

Safety and Hazards

The safety and hazards associated with a hydrochloride would depend on the specific organic base involved. Some hydrochlorides used in medications are generally safe, but others can be toxic or have side effects .

properties

{ "Design of the Synthesis Pathway": "The synthesis of (+)-Coclaurine Hydrochloride can be achieved through a multi-step process starting from commercially available starting materials.", "Starting Materials": [ "L-Tyrosine", "Acetaldehyde", "Sodium borohydride", "Sodium hydroxide", "Hydrochloric acid", "Methanol" ], "Reaction": [ "1. L-Tyrosine is first converted to dopamine through decarboxylation using sodium hydroxide and heating.", "2. Dopamine is then condensed with acetaldehyde in the presence of sodium borohydride to form N-(2-hydroxyethyl)dopamine.", "3. N-(2-hydroxyethyl)dopamine is then subjected to a Pictet-Spengler reaction with formaldehyde and hydrochloric acid to form tetrahydroisoquinoline.", "4. The tetrahydroisoquinoline is then oxidized using potassium permanganate to form the desired product, (+)-Coclaurine.", "5. The final step involves the formation of (+)-Coclaurine Hydrochloride by reacting (+)-Coclaurine with hydrochloric acid in methanol." ] }

CAS RN

19894-19-0

Product Name

(+)-Coclaurine Hydrochloride

Molecular Formula

C₁₇H₁₉NO₃·HCl

Molecular Weight

285.343646

synonyms

(R)-1,2,3,4-Tetrahydro-1-[(4-hydroxyphenyl)methyl]-6-methoxy-7-isoquinolinol Hydrochloride;  1βH-Coclaurine Hydrochloride;  (1R)-1,2,3,4-Tetrahydro-1-[(4-hydroxyphenyl)methyl]-6-methoxy-7-isoquinolinol Hydrochloride (1:1)

Origin of Product

United States

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